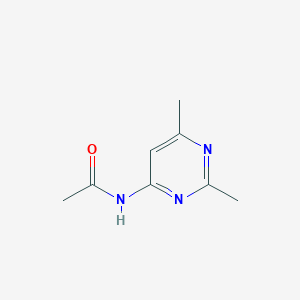

N-(2,6-dimethylpyrimidin-4-yl)acetamide

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19g/mol |

IUPAC Name |

N-(2,6-dimethylpyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C8H11N3O/c1-5-4-8(11-7(3)12)10-6(2)9-5/h4H,1-3H3,(H,9,10,11,12) |

InChI Key |

WBOZAAHQWXGQSR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)C)NC(=O)C |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=O)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of N 2,6 Dimethylpyrimidin 4 Yl Acetamide Derivatives

Established Synthetic Routes to N-(2,6-dimethylpyrimidin-4-yl)acetamide and its Analogues

The synthesis of this compound and its derivatives is achieved through several established chemical pathways. These methods primarily involve the construction of the core pyrimidine (B1678525) structure followed by the introduction or modification of the acetamide (B32628) side chain.

A prominent synthetic strategy involves the S-alkylation of a pyrimidine-thiol precursor with a suitable chloroacetamide derivative. This method leverages the nucleophilic character of the thiol group on the pyrimidine ring to form a thioether linkage.

One documented example is the synthesis of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, an analogue of the title compound. This synthesis is achieved by reacting 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-phenylacetamide. nih.gov Similarly, the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol (B145695) yields 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. nih.gov The general scheme for this type of reaction involves the deprotonation of the pyrimidine-thiol, often in the presence of a base, to form a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide and displacing the chloride ion.

Another relevant synthesis is that of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides. This is achieved by reacting 4-phenyl-6-p-tolylpyrimidine-2-thiol with various 2-chloro-N-substituted phenylacetamides in acetone (B3395972) with a catalytic amount of potassium carbonate. researchgate.net

Table 1: Examples of Alkylation Reactions for the Synthesis of N-(pyrimidin-4-yl)acetamide Analogues

| Pyrimidine-Thiol Precursor | Chloroacetamide Derivative | Product |

| 2-Thio-4,6-dimethylpyrimidine | 2-Chloro-N-phenylacetamide | 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide nih.gov |

| 2-Thio-4,6-dimethylpyrimidine | 2-Chloro-N-(5-methylpyridin-2-yl)acetamide | 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide nih.gov |

| 4-Phenyl-6-p-tolylpyrimidine-2-thiol | 2-Chloro-N-substituted phenylacetamide | 2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide researchgate.net |

Amide bond formation is a cornerstone of organic synthesis and is central to the preparation of this compound from its corresponding amino-pyrimidine precursor. A common and direct method is the acylation of an aminopyrimidine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. For instance, 4-aminopyrimidine (B60600) can be dissolved in a solvent like THF, and upon the addition of acetic anhydride and a base such as triethylamine, the corresponding 4-acetamidopyrimidine is formed.

The synthesis of N-(2,6-dimethylphenyl)acetamide has been achieved through the reaction of 2,6-dimethylaniline (B139824) with acetic anhydride. researchgate.net While not a pyrimidine derivative itself, this reaction illustrates the fundamental amide bond formation that can be applied to aminopyrimidines. The synthesis of N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide involves the reaction of 4-hydroxypiperidine (B117109) with N-(2,6-dimethylphenyl)acetamide using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). smolecule.com This highlights the use of coupling reagents to facilitate amide bond formation, a technique also applicable in pyrimidine chemistry. luxembourg-bio.com

A variety of modern coupling reagents have been developed to promote amide bond formation under mild conditions, which can be advantageous when dealing with sensitive functional groups on the pyrimidine ring. organic-chemistry.orgunimi.it These reagents, such as those based on carbodiimides or phosphonium (B103445) salts, activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Multi-component reactions (MCRs) and convergent synthetic strategies offer efficient pathways to construct complex molecules like this compound and its analogues from simpler starting materials in a single step. One such approach is the direct condensation of N-vinyl or N-aryl amides with nitriles to form pyrimidine derivatives. This method involves the activation of an amide with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine (B119429) and a nitrile, leading to the formation of the pyrimidine ring in a single step. researchgate.net

Another example of a convergent synthesis is the preparation of 4-amino-2,6-dimethylpyrimidine (B18327) by heating acetonitrile (B52724) with potassium methoxide. orgsyn.org This product can then be acylated to form the target compound. The synthesis of pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds, which are related bicyclic systems, often involves multi-step sequences that can include cyclization and condensation reactions. nih.gov These strategies highlight the potential for building the pyrimidine core and introducing the necessary functional groups in a streamlined manner.

Functional Group Interconversions and Strategic Derivatization

Once the core this compound structure is in place, further chemical modifications can be performed to create a diverse range of derivatives. These transformations can target either the acetamide moiety or the pyrimidine ring system.

The acetamide group offers several sites for chemical modification. The amide bond itself can be cleaved under hydrolytic conditions (acidic or basic) to regenerate the aminopyrimidine and acetic acid. patsnap.com This can be a useful deprotection strategy in a multi-step synthesis.

The acetyl group can also be a precursor to other functionalities. For instance, the methyl group of the acetamide can potentially be functionalized, although this is less common. More strategically, the entire acetamide group can be replaced. For example, deprotection to the amine followed by reaction with a different acylating agent would lead to a variety of N-acyl derivatives.

The pyrimidine ring in this compound is susceptible to various transformations. The methyl groups on the pyrimidine ring can potentially be functionalized, for example, through oxidation or halogenation, although this can be challenging due to the stability of the aromatic ring.

More commonly, transformations involve the substituents on the ring. For instance, if a thiol group is present, as in the precursors used in alkylation reactions, it can be oxidized to a sulfoxide (B87167) or sulfone. evitachem.com The pyrimidine ring itself can undergo ring transformations under certain conditions, reacting with nucleophiles to form different heterocyclic systems. wur.nl The quaternization of a nitrogen atom in the pyrimidine ring increases its susceptibility to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form new heterocyclic structures. wur.nl

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The primary route to synthesizing this compound involves the N-acetylation of its precursor, 4-amino-2,6-dimethylpyrimidine. The optimization of this reaction is crucial for maximizing product yield and purity. Key parameters that are often manipulated include the choice of acetylating agent, catalyst, solvent, reaction temperature, and time.

A common acetylating agent is acetic anhydride, often used in excess. The reaction can be performed with or without a catalyst. Studies on the acetylation of similar aminopyrimidines have shown that the reaction can lead to both mono- and di-acetylated products. For instance, the acetylation of 2-amino-4-methylpyrimidine (B85506) with acetic anhydride has been shown to produce both the mono- and di-acetylated derivatives, with the reaction conditions influencing the ratio of the products oregonstate.edu.

To selectively promote the formation of the desired mono-acetylated product, this compound, careful control of the reaction stoichiometry and temperature is essential. The use of a catalyst can also significantly influence the reaction outcome. While the reaction can proceed without a catalyst, certain catalysts are known to enhance the rate and selectivity of N-acetylation. For example, 4-dialkylaminopyridines, such as 4-dimethylaminopyridine (B28879) (DMAP), are highly effective catalysts for acylation reactions, often allowing for milder reaction conditions and improved yields semanticscholar.orgumich.eduacademie-sciences.fr.

The choice of solvent also plays a critical role. While the reaction can be carried out in neat acetic anhydride, the use of an inert solvent can help to control the reaction temperature and improve selectivity. Dichloromethane and other aprotic solvents are commonly employed.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Acetic Anhydride (neat) | 100 | 4 | Data not available |

| 2 | Pyridine | Dichloromethane | 25 | 6 | Data not available |

| 3 | DMAP (0.1 eq) | Dichloromethane | 25 | 2 | Data not available |

| 4 | None | Solvent-free | 80 | 1 | Data not available |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is an area of growing importance. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. Reactions conducted under microwave irradiation often proceed much faster, with higher yields and fewer side products compared to conventional heating methods. nih.govnih.gov For the synthesis of this compound, microwave-assisted acetylation of 4-amino-2,6-dimethylpyrimidine could offer significant advantages. A study on the microwave-assisted synthesis of other aminopyrimidine derivatives reported good yields in significantly reduced reaction times. nanobioletters.com Similarly, various acetamide derivatives have been efficiently synthesized using microwave irradiation, often in the absence of a solvent, which further enhances the green credentials of the method. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. The ultrasound-assisted synthesis of various heterocyclic compounds, including pyrimidines and acetamides, has been successfully demonstrated, often with improved efficiency and under milder conditions. nih.govresearchgate.netnih.gov For the synthesis of this compound, employing ultrasound could potentially reduce reaction times and energy consumption. For example, the synthesis of 2-amino-4,6-dimethylpyrimidine, the precursor, has been achieved with a 75% yield in just 30 minutes using ultrasound. chemicalbook.com

Solvent-Free and Catalyst-Free Conditions:

Conducting reactions without the use of harmful organic solvents is a key principle of green chemistry. Solvent-free, or neat, reactions reduce waste and simplify product purification. The acetylation of amines can often be carried out under solvent-free conditions, for instance by heating the amine with acetic anhydride directly. Combining this with microwave or ultrasound assistance can lead to highly efficient and environmentally friendly protocols. Furthermore, exploring catalyst-free conditions, where the inherent reactivity of the starting materials is sufficient, is another avenue for greening the synthesis.

The table below summarizes potential green chemistry approaches for the synthesis of this compound, highlighting the potential benefits of each method.

| Green Approach | Reaction Conditions | Potential Advantages |

|---|---|---|

| Microwave-Assisted | 4-amino-2,6-dimethylpyrimidine, Acetic Anhydride, optional catalyst, solvent-free or minimal solvent | Reduced reaction time, increased yield, energy efficiency. nih.govnanobioletters.commdpi.com |

| Ultrasound-Assisted | 4-amino-2,6-dimethylpyrimidine, Acetic Anhydride, optional catalyst, aqueous or green solvent | Enhanced reaction rates, improved yields, milder conditions. nih.govresearchgate.netchemicalbook.com |

| Solvent-Free Synthesis | Heating of neat reactants, potentially with microwave or ball-milling | Reduced waste, simplified workup, lower environmental impact. |

| Catalyst-Free Synthesis | Optimized temperature and reaction time without a catalyst | Avoids catalyst cost, toxicity, and removal from the product. |

By systematically exploring these optimized and green synthetic methodologies, the production of this compound can be made more efficient, cost-effective, and sustainable, aligning with the modern demands of pharmaceutical and chemical manufacturing.

Iv. Theoretical and Computational Chemistry Studies of N 2,6 Dimethylpyrimidin 4 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(2,6-dimethylpyrimidin-4-yl)acetamide. These calculations, rooted in quantum mechanics, can elucidate molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | Data not available in reviewed sources |

| C2-N3 | Data not available in reviewed sources |

| C4-C5 | Data not available in reviewed sources |

| C5-C6 | Data not available in reviewed sources |

| N-C(acetamide) | Data not available in reviewed sources |

| C=O(acetamide) | Data not available in reviewed sources |

| Bond Angles (°) ** | |

| C2-N3-C4 | Data not available in reviewed sources |

| N3-C4-C5 | Data not available in reviewed sources |

| C4-N-C(acetamide) | Data not available in reviewed sources |

| Dihedral Angles (°) ** | |

| Pyrimidine (B1678525) ring-acetamide plane | Data not available in reviewed sources |

Note: Specific computational data for this compound were not found in the publicly available literature reviewed for this article.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijcce.ac.ir The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For pyrimidine derivatives, MEP analysis helps in identifying reactive sites. nih.gov

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Data not available in reviewed sources |

| LUMO Energy (eV) | Data not available in reviewed sources |

| HOMO-LUMO Gap (eV) | Data not available in reviewed sources |

| Dipole Moment (Debye) | Data not available in reviewed sources |

Note: Specific computational data for this compound were not found in the publicly available literature reviewed for this article.

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is performed to identify the different spatial arrangements of a molecule (conformers) and their relative energies. By systematically rotating the rotatable bonds, such as the bond connecting the pyrimidine ring to the acetamide (B32628) group, a potential energy surface can be generated. Energy minimization techniques are then applied to locate the most stable conformer, which corresponds to the global minimum on the potential energy surface.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the atomic trajectories over time, offering insights into conformational changes, flexibility, and intermolecular interactions. rsc.org For pyrimidine derivatives, MD simulations have been used to analyze stability and interaction energies. rsc.org Such simulations for this compound would reveal how the molecule behaves in different environments, such as in solution.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are also powerful in predicting the chemical reactivity of a molecule and exploring potential reaction pathways.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

By calculating these descriptors, one can predict how this compound might behave in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. The analysis of local reactivity descriptors, such as Fukui functions, can pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available in reviewed sources |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in reviewed sources |

| Softness (S) | 1 / η | Data not available in reviewed sources |

| Electrophilicity Index (ω) | μ2 / 2η | Data not available in reviewed sources |

Note: Specific computational data for this compound were not found in the publicly available literature reviewed for this article.

Ligand-Target Interaction Profiling and Theoretical Binding Affinity Studies

Theoretical studies, particularly molecular docking, are pivotal in predicting how a ligand like this compound might bind to a protein's active site. This process simulates the interaction to estimate the binding affinity and visualize the three-dimensional binding mode.

Molecular docking is a fundamental computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org In the context of drug discovery, this involves placing a small molecule (ligand) into the binding site of a target protein.

For pyrimidine derivatives, a common approach involves several key steps:

Target Selection and Preparation: The process begins with obtaining the 3D structure of a target protein, often from a public repository like the Protein Data Bank (PDB). These structures are typically determined through experimental methods like X-ray crystallography or NMR spectroscopy. wikipedia.org Before docking, the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to find its lowest energy conformation.

Docking Simulation: Software programs are used to explore the possible binding poses of the ligand within the protein's active site. Studies on various pyrimidine derivatives frequently utilize software such as AutoDock Vina, HADDOCK, and GOLD. mdpi.comacs.org These programs use search algorithms to generate a wide range of ligand conformations and orientations. nih.gov For instance, in a study of novel pyrimidine derivatives as potential antibacterial agents targeting dihydrofolate reductase (DHFR), molecular docking simulations were key to understanding interaction patterns. nih.gov Similarly, pyridopyrimidine derivatives were evaluated against the SARS-CoV-2 main protease (Mpro) using AutoDock Vina to assess their antiviral potential. mdpi.com

| Software/Platform | Typical Application in Pyrimidine Studies | Key Feature |

| AutoDock Vina | Widely used for virtual screening and binding mode prediction of pyrimidine-based inhibitors (e.g., against viral proteases or kinases). mdpi.com | Employs a sophisticated gradient optimization method in its local search. Known for its speed and accuracy. |

| HADDOCK | Used for docking ligands to biological macromolecules, including RNA targets. acs.org | Integrates experimental data into the docking process and uses a combination of rigid-body docking and flexible refinement. acs.org |

| GOLD (Genetic Optimisation for Ligand Docking) | Frequently applied in lead optimization for pyrimidine analogs due to its handling of ligand flexibility. | Uses a genetic algorithm to explore ligand conformations and rotations. |

This table is generated based on common methodologies reported in computational chemistry studies of heterocyclic compounds.

After generating potential binding poses, scoring functions are used to rank them. acs.org These mathematical functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction. wikipedia.orgresearchgate.net

Scoring Functions: The performance of a docking study heavily relies on the accuracy of its scoring function. nih.gov These functions evaluate the fitness of a ligand's pose by summing up contributions from various interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net No single scoring function is perfect for all protein systems, and their ability to accurately predict binding affinity can vary. acs.org In many studies on pyrimidine derivatives, the final docked poses are selected based on a combination of the scoring function's value and visual inspection of the interactions. acs.org

Binding Site Characteristics: The pyrimidine scaffold is a well-known "hinge-binder," particularly in kinase inhibition. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. In many kinase inhibitors, the pyrimidine core forms one or more crucial hydrogen bonds with the backbone amide groups of the "hinge region" of the kinase active site. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the acetamide group are potential hydrogen bond acceptors. The N-H group of the acetamide can act as a hydrogen bond donor.

Hydrophobic Interactions: The two methyl groups on the pyrimidine ring can engage in favorable hydrophobic (non-polar) interactions with non-polar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine.

In a study of pyrimidine derivatives targeting human cyclin-dependent kinase 2, docking data revealed that binding energy was a key indicator of inhibitory potential, with specific hydrogen bonds and hydrophobic interactions stabilizing the ligand-protein complex. nih.gov Similarly, docking of a different pyrimidine derivative into the GABA A receptor showed a hydrogen bond forming via a carbonyl group and hydrophobic interactions from methyl groups, which stabilized the complex. researchgate.net

| Interaction Type | Potential Involving this compound | Example Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Pyrimidine ring nitrogens, Acetamide carbonyl oxygen | Serine, Threonine, Asparagine, Glutamine |

| Hydrogen Bond (Donor) | Acetamide N-H group | Aspartate, Glutamate (main chain carbonyls) |

| Hydrophobic Interactions | 2,6-dimethyl groups on the pyrimidine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

This table outlines the theoretical interaction potential of the specified compound based on functional group analysis and findings from related molecules.

Computational models are instrumental in developing Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. rsc.org By comparing the docking scores and interaction patterns of a series of related compounds, researchers can infer which chemical modifications enhance or diminish binding affinity.

For pyrimidine derivatives, SAR studies often highlight several key features:

Importance of the Core: The pyrimidine ring itself is often essential for anchoring the molecule in the binding site, typically through hydrogen bonds. nih.gov

Impact of Substituents: The nature and position of substituents on the pyrimidine ring are critical. In a study on pyrazolo[3,4-d]pyrimidines, it was found that introducing an acetyl group onto the amino group at the C4-position decreased the compound's activity compared to the unsubstituted primary amine. acs.orgacs.org This suggests that for this compound, the N-acetyl group plays a significant role in modulating the binding profile, potentially by altering steric and electronic properties compared to a simple amino group.

Role of Methyl Groups: The 2,6-dimethyl groups are expected to contribute to binding by fitting into specific hydrophobic pockets. The absence or relocation of these groups would likely lead to a significant loss of affinity if the target protein has complementary hydrophobic pockets.

Computational SAR allows for the virtual design of new analogs. By modifying the acetamide group or the methyl substituents on this compound in silico and re-docking the new structures, researchers can prioritize the synthesis of compounds predicted to have the highest activity, saving time and resources. acs.org

V. Chemical Reactivity and Mechanistic Investigations of N 2,6 Dimethylpyrimidin 4 Yl Acetamide Systems

Nucleophilic and Electrophilic Properties of the Pyrimidine-Acetamide Moiety

The pyrimidine-acetamide moiety of N-(2,6-dimethylpyrimidin-4-yl)acetamide exhibits both nucleophilic and electrophilic characteristics. The nitrogen atoms within the pyrimidine (B1678525) ring possess lone pairs of electrons and can act as Lewis and Brønsted bases, making them susceptible to protonation or coordination with electrophiles. nih.gov The exocyclic acetamido group also contributes to the nucleophilicity of the molecule.

Conversely, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency can be further influenced by substituents. For instance, the introduction of an electron-withdrawing cyano group at the 5-position of similar 2-aminopyrimidine (B69317) systems has been shown to increase the acidity of the exocyclic amino group. semanticscholar.org This suggests that the electronic properties of the pyrimidine core can be finely tuned, which in turn affects the nucleophilicity of the attached acetamido group.

The electron-deficient nature of the pyrimidine ring makes it a target for nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups. The presence of two nitrogen atoms in the ring helps to stabilize the anionic Meisenheimer intermediates formed during SNAr, thereby enhancing the ring's reactivity towards nucleophiles. usp.org In the context of this compound, while the acetamido group itself is not a typical leaving group, the pyrimidine ring's susceptibility to nucleophilic attack is a key aspect of its chemical profile.

During the acylation of aminopyrimidines, such as in the synthesis of this compound from 4-amino-2,6-dimethylpyrimidine (B18327), the amino group acts as a nucleophile. bldpharm.com Interestingly, studies on the N-benzoylation of 2-aminopyrimidines have shown that under certain conditions, an undesired N,N-diacylation reaction can occur. bldpharm.com This highlights the nucleophilic character of the nitrogen atom in the resulting amide, which can compete with the starting amine for the acylating agent.

Table 1: Nucleophilic and Electrophilic Characteristics

| Molecular Feature | Property | Reactivity | Citations |

| Pyrimidine Ring Nitrogens | Nucleophilic / Basic | Protonation, Coordination with electrophiles | nih.gov |

| Exocyclic Acetamido Group | Nucleophilic | Acylation, Potential for further substitution | bldpharm.com |

| Pyrimidine Ring Carbons | Electrophilic | Susceptible to Nucleophilic Aromatic Substitution (SNAr) | usp.org |

Reactivity of Active Methyl Groups on the Pyrimidine Nucleus

The methyl groups at the 2- and 6-positions of the pyrimidine nucleus in this compound are not mere spectators in its chemical reactivity. They are considered "active" methyl groups due to the electronic influence of the adjacent heterocyclic nitrogen atoms. bldpharm.com The presence of these heteroatoms increases the acidity of the methyl protons, making them susceptible to deprotonation by a suitable base. bldpharm.com

This deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile. The negative charge can be delocalized onto the nitrogen atoms of the pyrimidine ring, similar to the enolates of ketones. The pKa of these methyl protons is estimated to be around 20, indicating that a relatively strong base is required for their removal. bldpharm.com

Once formed, this nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions. A notable example is the aldol-type condensation with aldehydes. For instance, related pyrimidine systems with active methyl groups have been shown to react with benzaldehyde (B42025) in the presence of a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the corresponding styrylpyrimidine derivatives. bldpharm.com

Table 2: Reactivity of Active Methyl Groups

| Reaction Type | Reagents | Product Type | Mechanistic Feature | Citations |

| Aldol-type Condensation | Aldehyd (e.g., Benzaldehyde), Base (e.g., DBU) | Styrylpyrimidine derivative | Formation of a resonance-stabilized carbanion | bldpharm.com |

Acid-Catalyzed and Base-Catalyzed Transformations

This compound can undergo transformations under both acidic and basic conditions. The amide linkage is susceptible to hydrolysis, a reaction that can be catalyzed by either strong acids or strong bases, typically requiring heat. oregonstate.edusigmaaldrich.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetamido group is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of 4-amino-2,6-dimethylpyrimidine lead to the formation of acetic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the acetamido group. This forms a tetrahedral intermediate, which then collapses to eject the 4-amino-2,6-dimethylpyrimidinyl anion as the leaving group. A final proton transfer step yields acetic acid and regenerates the 4-amino-2,6-dimethylpyrimidine.

Beyond hydrolysis, acid catalysis can also play a role in activating the active methyl groups. Protonation of a ring nitrogen can increase the electron-withdrawing effect on the methyl groups, potentially facilitating their participation in condensation reactions under acidic conditions. bldpharm.com

Furthermore, base-catalyzed reactions are fundamental to the synthesis of the parent amine, 4-amino-2,6-dimethylpyrimidine, which can be formed through the base-induced condensation of nitriles.

Role as a Precursor in Diverse Organic Syntheses

While literature specifically detailing the use of this compound as a synthetic precursor is limited, the reactivity of its core structure, 4-amino-2,6-dimethylpyrimidine, and related aminopyrimidines suggests its potential in various synthetic applications.

Halogenated aminopyrimidines are valuable building blocks for the synthesis of more complex N-heterocyclic systems through nucleophilic aromatic substitution reactions. usp.org By modifying the acetamido group or the pyrimidine ring of this compound, it could serve as a precursor to a range of substituted pyrimidines.

Derivatives of 2-amino-4,6-disubstituted pyrimidines have been successfully employed in the development of potent and selective A1 adenosine (B11128) receptor antagonists. semanticscholar.org This indicates that the aminopyrimidine scaffold is a privileged structure in medicinal chemistry. The synthesis of this compound and its subsequent modifications could, therefore, be a pathway to novel biologically active compounds.

The parent amine, 4-amino-2,6-dimethylpyrimidine, is synthesized via the trimerization of acetonitrile (B52724), showcasing a fundamental route to this class of compounds. The acetamido group in this compound can be seen as a protecting group for the amine, which could be removed to liberate the parent amine for further functionalization. Additionally, related pyrimidine-thiol derivatives serve as precursors for S-substituted compounds with applications in agriculture as plant growth stimulators.

Vi. Supramolecular Chemistry and Non Covalent Interactions of N 2,6 Dimethylpyrimidin 4 Yl Acetamide

Self-Assembly Principles in Crystalline Structures

No crystal structure data for N-(2,6-dimethylpyrimidin-4-yl)acetamide has been deposited in crystallographic databases. Without this foundational information, the principles guiding its self-assembly into a crystalline lattice, including molecular packing and synthon formation, cannot be determined.

Pi-Stacking and Van der Waals Interactions in Molecular Assemblies

The presence and geometric characteristics of π-stacking interactions between the pyrimidine (B1678525) rings, as well as the cumulative contribution of weaker van der Waals forces to the stability of the molecular assembly, are unknown without experimental structural data.

Design and Characterization of Co-crystals and Inclusion Complexes

There are no published reports on the successful design, synthesis, or characterization of co-crystals or inclusion complexes involving this compound as a component. Research in this area would first require a fundamental understanding of the compound's own intermolecular interaction preferences.

Vii. Coordination Chemistry and Metal Ligand Interactions Involving N 2,6 Dimethylpyrimidin 4 Yl Acetamide

Chelation Properties with Transition Metals

There is no available scientific literature that investigates the chelation properties of N-(2,6-dimethylpyrimidin-4-yl)acetamide with transition metals. The potential coordination sites—the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen or nitrogen atom of the acetamide (B32628) group—have not been studied in the context of forming chelate rings with metal ions.

Formation and Stability of Metal Complexes and Coordination Polymers

No studies have been published on the synthesis, formation, or stability of metal complexes or coordination polymers involving this compound as a ligand. Consequently, there are no data on formation constants, stability constants, or the conditions required to form such complexes.

Spectroscopic and Structural Characterization of Metal Adducts

As no metal adducts of this compound have been reported, there is no spectroscopic (e.g., IR, UV-Vis, NMR) or structural (e.g., X-ray crystallography) data available for their characterization.

Viii. Specialized Applications in Chemical Sciences Focusing on Mechanistic Understanding

Investigation of Corrosion Inhibition Mechanisms through Surface Adsorption

There is currently no available research detailing the use of N-(2,6-dimethylpyrimidin-4-yl)acetamide as a corrosion inhibitor. Scientific investigations into corrosion inhibition often focus on compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and aromatic rings, which can facilitate adsorption onto metal surfaces, thereby forming a protective layer. For instance, studies on other pyrimidine (B1678525) derivatives have demonstrated their potential as corrosion inhibitors for various metals and alloys in acidic media. These studies typically involve electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, complemented by surface analysis methods and computational modeling to elucidate the adsorption mechanism. However, no such studies have been conducted on This compound .

Role as a Chemical Probe in Fundamental Mechanistic Studies

The utility of a molecule as a chemical probe hinges on its ability to interact specifically with a biological or chemical system to help elucidate a particular mechanism. There are no reports in the scientific literature of This compound being employed as a chemical probe to investigate fundamental mechanistic pathways. Research in this area often involves the design and synthesis of molecules with specific functionalities that allow for the tracking, visualization, or perturbation of a target system. While related acetamide (B32628) and pyrimidine compounds have been developed as probes for various biological targets, the specific compound has not been explored for this purpose.

Analytical Method Development Utilizing Compound Characteristics

The development of analytical methods for a specific compound is typically driven by the need to detect and quantify it in various matrices, often related to pharmaceutical, environmental, or industrial applications. There is no documented development of specific analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or spectroscopic techniques, for the detection or quantification of This compound . The absence of such methods is consistent with the lack of reported applications or significant research interest in this particular compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.